3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine
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Overview
Description
3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine is a derivative of pyridine, characterized by the presence of cyclopropoxy and methoxy groups at the 3 and 5 positions, respectively, and a dimethylamino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The cyclopropoxy and methoxy groups are introduced at the 3 and 5 positions, respectively, through nucleophilic substitution reactions.
Dimethylation: The dimethylamino group is introduced at the 4 position through a reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The compound may also interact with biological targets, such as enzymes and receptors, leading to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in organic synthesis.
N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the cyclopropoxy and methoxy groups.
Uniqueness
3-Cyclopropoxy-5-methoxy-N,N-dimethylpyridin-4-amine is unique due to the presence of the cyclopropoxy and methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxy-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11-9(14-3)6-12-7-10(11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
HFGWKPYSHUIGAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1OC)OC2CC2 |
Origin of Product |
United States |
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